molecular formula C16H15NO2S B2555286 3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one CAS No. 797780-51-9

3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one

Cat. No.: B2555286
CAS No.: 797780-51-9
M. Wt: 285.36
InChI Key: KIIZMZBJQVEVTO-UHFFFAOYSA-N
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Description

3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a tolyloxy group attached to an ethyl chain, which is further connected to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one typically involves the reaction of 2-aminobenzenethiol with an appropriate tolyloxy-ethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-aminobenzenethiol attacks the halide, forming the desired benzothiazole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-o-Tolyloxy-ethyl)-1H-benzimidazole
  • 3-(2-o-Tolyloxy-ethyl)-1H-indole
  • 2-(2-o-Tolyloxy-ethyl)-1H-benzoxazole

Uniqueness

3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one is unique due to its specific structural features, such as the presence of the benzothiazole core and the tolyloxy-ethyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the benzothiazole ring system imparts specific electronic and steric characteristics that influence its reactivity and interaction with biological targets.

Biological Activity

3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 2-aminobenzenethiol with a tolyloxy-ethyl halide under basic conditions. The reaction is usually conducted in organic solvents like ethanol or methanol, using bases such as sodium hydroxide or potassium carbonate to facilitate the process. This method yields the desired benzothiazole derivative efficiently.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, inhibiting their activities. This inhibition can lead to various biological effects, including:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes, leading to its antimicrobial properties.
  • Anticancer Activity : It has been suggested that the compound induces apoptosis in cancer cells, contributing to its potential as an anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported that the compound showed effective inhibition against various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the organism tested .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. For instance, it was tested against leukemia cell lines (CCRF-CEM), showing cytotoxic effects with a CC50 value of approximately 12 µM. This positions it as a promising candidate for further development in cancer therapeutics .

Other Biological Activities

In addition to its antimicrobial and anticancer effects, the compound has shown potential in other areas:

  • Antiviral Activity : It has been evaluated against various viruses, displaying inhibitory effects on viral replication .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways .

Study 1: Anticancer Activity

A recent study explored the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in leukemia and breast cancer cells.

Cell LineCC50 (µM)
CCRF-CEM12
MDA-MB-23115
SK-Hep-118

This data suggests that the compound may be effective against multiple types of cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against a panel of pathogens. The findings are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results highlight the potential use of this compound as an antimicrobial agent in clinical settings.

Properties

IUPAC Name

3-[2-(2-methylphenoxy)ethyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-6-2-4-8-14(12)19-11-10-17-13-7-3-5-9-15(13)20-16(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIZMZBJQVEVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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